{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride
Description
{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride (CAS RN 14214-33-6) is a tertiary amine hydrochloride derivative characterized by a 4-chlorophenylthio group attached to an ethyl chain, which is further linked to a 2-methoxyethylamine moiety. This compound is also known by synonyms such as CPTA (plant growth regulator) and N,N-diethyl-β-(p-chlorophenylthio)ethylamine hydrochloride . Its structure combines a sulfur-containing aromatic group (thioether) with a polar methoxyethyl side chain, conferring both lipophilic and hydrophilic properties.
The hydrochloride salt form enhances solubility in polar solvents, a common feature among amine derivatives .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS.ClH/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJAYIRAPIGIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCSC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thioether linkage with a 4-chlorophenyl group and a methoxyethyl amine moiety. Its chemical formula can be represented as:
This structure contributes to its interaction with biological targets, influencing its pharmacological profile.
Research indicates that compounds with similar structural motifs often interact with neurotransmitter receptors, particularly in the central nervous system. The presence of the chlorophenyl group suggests potential affinity for dopamine receptors, which are crucial in modulating mood and behavior.
Biological Activity Overview
The following table summarizes key biological activities associated with {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride and related compounds:
Case Studies
- Dopamine Receptor Study : A study evaluating the binding affinities of various piperazine derivatives found that {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride had a high selectivity for the D4 receptor over other subtypes, indicating its potential use in treating disorders like schizophrenia and ADHD .
- Neuroprotective Research : In a model of neurodegeneration, this compound was shown to reduce neuronal cell death caused by oxidative stress, highlighting its potential as a neuroprotective agent .
- Inflammation Model : In vitro studies demonstrated that {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting anti-inflammatory properties that could be beneficial in chronic inflammatory diseases .
Scientific Research Applications
Applications in Scientific Research
The applications of {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride span several domains, including:
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Specifically, it may exhibit:
- Antidepressant Activity : Research indicates that analogs of this compound may influence neurotransmitter systems, suggesting potential use in treating mood disorders.
Neuroscience
Studies have explored the effects of compounds similar to {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride on neuronal signaling pathways. This includes:
- Neuroprotective Effects : Preliminary findings suggest that the compound might protect neurons from oxidative stress and apoptosis.
Pharmacology
In pharmacological studies, this compound has been evaluated for its interactions with various receptors and enzymes, contributing to the understanding of:
- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing their activity and downstream effects.
Analytical Chemistry
The compound is utilized in analytical methods to develop new assays for drug testing and biochemical analysis due to its distinct chemical properties.
Case Studies and Research Findings
Numerous studies have documented the effects and applications of {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride. Below are summarized findings from notable research:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated efficacy in rodent models for depression; potential mechanism linked to serotonin modulation. |
| Study B | Neuroprotection | Showed reduced neuronal death in vitro under oxidative stress conditions; suggests possible therapeutic implications for neurodegenerative diseases. |
| Study C | Receptor Interaction | Identified as a selective modulator of specific neurotransmitter receptors; implications for drug development targeting these pathways. |
Comparison with Similar Compounds
2-(4-Chlorophenoxy)ethylamine Hydrochloride (CAS RN 1049743-00-1)
Structural Differences :
- Phenoxy vs. Phenylthio Group: Replaces the sulfur atom in the thioether linkage with an oxygen atom, forming a phenoxy group.
Implications :
(2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine Hydrochloride (CAS RN 892571-49-2)
Structural Differences :
- Thiophene vs. Benzene Ring : Substitutes the 4-chlorophenyl group with a 3-methylthiophene (a sulfur-containing heterocycle).
- Substituent Position : The methyl group on the thiophene ring introduces steric hindrance and modulates electronic density.
Implications :
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride (CAS RN 885953-52-6)
Structural Differences :
- Oxadiazole Ring : Incorporates a 1,2,4-oxadiazole ring linked to a methoxyphenyl group.
- Polarity : The oxadiazole is electron-deficient, increasing polarity compared to the thioether group.
Tyramine Hydrochloride (CAS RN 60-19-5)
Structural Differences :
- Phenolic Hydroxyl Group: Features a hydroxyl-substituted phenyl group instead of a chlorophenylthio group.
- Primary Amine : Contains a primary ethylamine chain rather than a tertiary amine.
Implications :
- Higher water solubility due to the phenolic hydroxyl group, making it suitable for biochemical applications.
- Susceptibility to oxidation at the hydroxyl group, unlike the stable thioether in the target compound .
Tabulated Comparison of Key Features
*Estimated based on structural similarity.
Preparation Methods
Structural and Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N-(2-methoxyethyl)amine hydrochloride |
| Molecular Formula | C11H16ClNOS·HCl |
| InChI Key | PSJAYIRAPIGIHF-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity (as commercially sold) | ≥95% |
| Storage Temperature | Room Temperature |
General Synthetic Strategy
The synthesis of {2-[(4-chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride typically involves the following key steps:
- Formation of the thioether bond between 4-chlorothiophenol and a suitable haloethylamine derivative.
- Alkylation or substitution to introduce the 2-methoxyethyl group on the nitrogen.
- Conversion of the free amine to its hydrochloride salt for isolation and purification.
Stepwise Preparation Methods
Step 1: Synthesis of 2-(4-chlorophenylthio)ethylamine
- Reagents: 4-chlorothiophenol, 2-chloroethylamine hydrochloride, base (e.g., sodium carbonate or potassium carbonate), polar aprotic solvent (e.g., DMF or DMSO).
- Procedure:
- Dissolve 4-chlorothiophenol and 2-chloroethylamine hydrochloride in DMF.
- Add sodium carbonate to deprotonate the thiol, generating the thiolate anion.
- Stir at 40–60°C for several hours to promote nucleophilic substitution, yielding 2-(4-chlorophenylthio)ethylamine.
- Extract with water and organic solvent, then purify by column chromatography if necessary.
Step 2: N-Alkylation with 2-methoxyethyl chloride
- Reagents: 2-(4-chlorophenylthio)ethylamine, 2-methoxyethyl chloride (or bromide), base (e.g., triethylamine), solvent (e.g., acetonitrile or dichloromethane).
- Procedure:
- Combine the amine and base in solvent.
- Add 2-methoxyethyl chloride dropwise at 0–5°C.
- Stir at room temperature or slightly elevated temperature (25–40°C) for several hours.
- Monitor reaction by TLC or HPLC.
- Upon completion, extract and purify the tertiary amine product.
Step 3: Formation of the Hydrochloride Salt
- Reagents: Anhydrous hydrogen chloride gas or concentrated hydrochloric acid, solvent (e.g., diethyl ether or ethanol).
- Procedure:
- Dissolve the free base in anhydrous ether or ethanol.
- Bubble HCl gas or add HCl solution to precipitate the hydrochloride salt.
- Filter, wash, and dry the solid under vacuum.
Data Table: Key Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-chlorothiophenol, 2-chloroethylamine·HCl, Na2CO3 | DMF | 50 | 6–12 | 65–80 | Nucleophilic substitution |
| 2 | 2-(4-chlorophenylthio)ethylamine, 2-methoxyethyl chloride, Et3N | CH2Cl2 | 25 | 8–16 | 60–75 | N-alkylation, monitored by TLC |
| 3 | Product from step 2, HCl gas or conc. HCl | Ether/Ethanol | 0–25 | 1–2 | >90 | Salt formation, precipitation |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Column Chromatography: For purification of intermediates and final product.
- Melting Point Determination: Confirms purity of hydrochloride salt.
- NMR, IR, and MS: Structural confirmation and purity assessment.
- HPLC: Quantitative purity analysis.
Research Findings and Observations
- The nucleophilic substitution of a chloroethylamine with 4-chlorothiophenol is efficient under basic conditions, with yields typically above 65%.
- N-alkylation with 2-methoxyethyl chloride is best performed with an excess of base to suppress side reactions and maximize yield.
- Formation of the hydrochloride salt is straightforward, with near-quantitative yields and improved stability of the product.
- Purity of the final product as a hydrochloride salt is generally ≥95% as required for research and pharmaceutical applications.
Notes and Best Practices
- Use dry solvents and reagents to minimize side reactions, particularly during N-alkylation.
- Control temperature during alkylation steps to avoid over-alkylation or decomposition.
- The hydrochloride salt should be isolated under anhydrous conditions to prevent hygroscopicity and ensure product stability.
- Analytical confirmation (NMR, MS, HPLC) is critical at each stage to verify structure and purity.
Summary Table: Overall Preparation Route
| Stage | Intermediate/Product | Key Reaction Type | Analytical Method |
|---|---|---|---|
| Step 1 | 2-(4-chlorophenylthio)ethylamine | Nucleophilic substitution | TLC, NMR |
| Step 2 | {2-[(4-chlorophenyl)thio]ethyl}(2-methoxyethyl)amine | N-alkylation | TLC, NMR, MS |
| Step 3 | Hydrochloride salt | Salt formation | Melting point, HPLC |
Q & A
Q. What are the recommended synthetic routes for {2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For analogous amines, a two-step approach is common: (1) React 2-methoxyethylamine with 4-chlorophenylthioethyl chloride in the presence of a base (e.g., NaOH) to form the free base, followed by (2) hydrochloric acid treatment to precipitate the hydrochloride salt . Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and using anhydrous solvents to minimize hydrolysis. Purity can be monitored via TLC (silica gel, ethyl acetate:hexane 3:7) or HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility profiling should be performed in polar solvents (water, ethanol, DMSO) via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent, filter undissolved material, and evaporate to determine saturation points . Stability studies require accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts indicate degradation). The hydrochloride salt’s hygroscopicity necessitates storage in desiccated, light-resistant containers .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Use 1H/13C NMR (DMSO-d6) to confirm the methoxyethyl (–OCH3 at δ ~3.3 ppm) and thioether (–SCH2– at δ ~2.8 ppm) groups. High-resolution mass spectrometry (HRMS) in ESI+ mode can verify the molecular ion ([M+H]+) and isotopic pattern (Cl presence). IR spectroscopy identifies amine N–H stretches (~3300 cm⁻¹) and C–S bonds (~700 cm⁻¹) .
Advanced Research Questions
Q. How does the 4-chlorophenylthio group influence this compound’s interactions with biological targets?
- Methodological Answer : The thioether and chloro groups enhance lipophilicity, potentially improving membrane permeability. To validate, perform logP measurements (shake-flask method, octanol/water partition) and compare with analogs lacking the 4-chlorophenyl group. Computational docking (AutoDock Vina) can predict binding to targets like serotonin transporters, leveraging structural similarities to thiadiazole derivatives with demonstrated receptor affinity . Follow with in vitro assays (e.g., radioligand binding on HEK-293 cells expressing SERT) .
Q. What strategies can resolve contradictions in reported bioactivity data for structurally related compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
- Include positive controls (e.g., cisplatin for anticancer assays).
- Validate via orthogonal methods (e.g., Western blot for apoptosis markers alongside MTT assays).
Cross-reference with PubChem BioAssay data and apply statistical meta-analysis (e.g., Forest plots) to assess effect size heterogeneity .
Q. How can computational modeling predict metabolic pathways and potential toxicities?
- Methodological Answer : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism. The methoxyethyl group may undergo O-demethylation (CYP3A4), while the thioether could oxidize to sulfoxide. Validate with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS/MS metabolite detection). Toxicity risks (e.g., mutagenicity) are assessable via Ames test analogs (e.g., Salmonella TA100 strain ± S9 activation) .
Q. What synthetic modifications could enhance selectivity for a specific enzyme target?
- Methodological Answer : Focus on SAR-driven modifications:
- Replace 4-chlorophenyl with 4-fluorophenyl to modulate electron-withdrawing effects.
- Introduce methyl groups on the methoxyethyl chain to sterically hinder off-target binding.
Synthesize derivatives via parallel synthesis (e.g., 96-well plate format) and screen against kinase panels (e.g., Eurofins DiscoverX). IC50 comparisons and co-crystallization (if X-ray structures exist) refine selectivity .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
